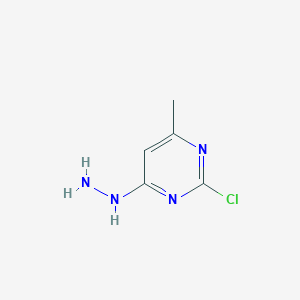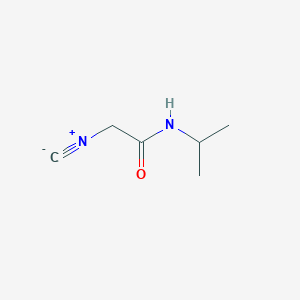
1-(3-(1h-Tetrazol-5-yl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one typically involves the formation of the tetrazole ring followed by its attachment to the phenyl ethanone moiety. One common method involves the use of sodium azide and triethyl orthoformate to form the tetrazole ring, which is then coupled with the phenyl ethanone . The reaction conditions often require a solvent such as methanol and may be carried out at room temperature .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs multicomponent reactions (MCRs) due to their efficiency and atom economy. The Ugi-azide reaction is a notable example, where an isocyanide, an aldehyde, an amine, and sodium azide react in a one-pot process to form the desired tetrazole derivative .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the tetrazole ring.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the tetrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated tetrazole compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in photographic materials
Wirkmechanismus
The mechanism of action of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, contributing to its antimicrobial, anti-inflammatory, and other biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Synthesized via the Ugi-azide reaction and used in medicinal chemistry.
Uniqueness
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is unique due to its specific structure, which combines the tetrazole ring with a phenyl ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8N4O |
|---|---|
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
1-[3-(2H-tetrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C9H8N4O/c1-6(14)7-3-2-4-8(5-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13) |
InChI-Schlüssel |
PQYFFDSITYFQRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
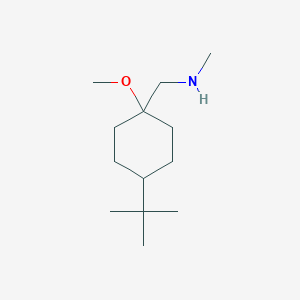
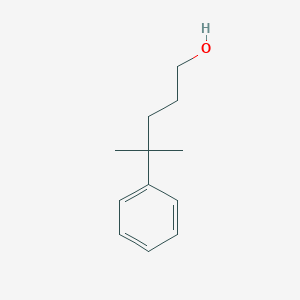
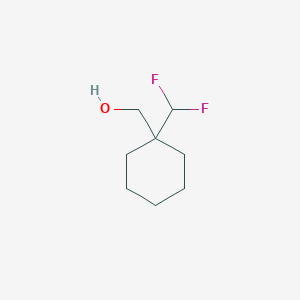
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
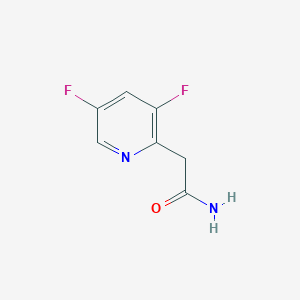
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)

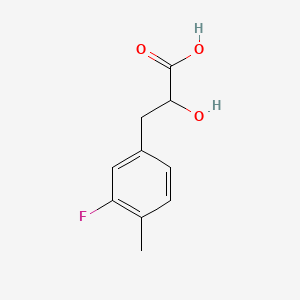
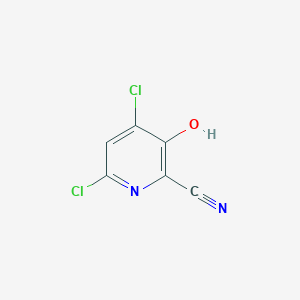
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
